
4-(4-Isopropoxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Isopropoxyphenyl)azetidin-2-one is a member of the azetidinone family, which are four-membered lactams. This compound is characterized by the presence of an azetidin-2-one ring substituted with a 4-isopropoxyphenyl group. Azetidinones are known for their biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)azetidin-2-one typically involves the Staudinger reaction, a [2+2] cycloaddition of ketenes with imines. The reaction conditions often include the use of chloroacetyl chloride and triethylamine in the presence of a suitable solvent like dioxane . Microwave irradiation has also been employed to expedite the reaction, making it a greener and more efficient method .
Industrial Production Methods
Industrial production of azetidinones, including this compound, often involves large-scale Staudinger reactions. The process is optimized for higher yields and purity, and may include additional steps like purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Isopropoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield N-dearylated azetidinones .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(4-Isopropoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit histone deacetylase enzymes, which play a role in gene expression and cancer progression . The compound binds to the active site of the enzyme, preventing it from deacetylating histone proteins, thereby affecting gene expression and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family.
4-(4-Ethoxyphenyl)azetidin-2-one: Similar structure with an ethoxy group instead of an isopropoxy group.
Spiro-azetidin-2-one: A spirocyclic derivative with unique biological activities.
Uniqueness
4-(4-Isopropoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropoxy group can affect the compound’s lipophilicity and its ability to interact with biological targets .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-(4-propan-2-yloxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8(2)15-10-5-3-9(4-6-10)11-7-12(14)13-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
Clave InChI |
YKHSIUXBRPTQCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


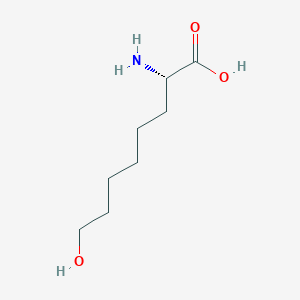

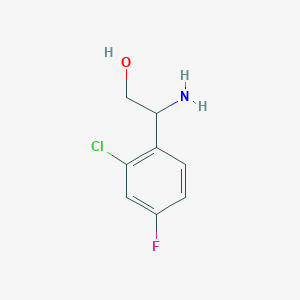


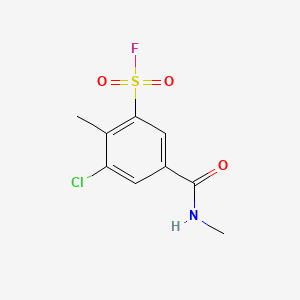
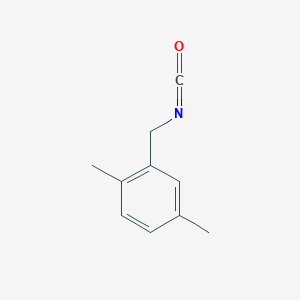

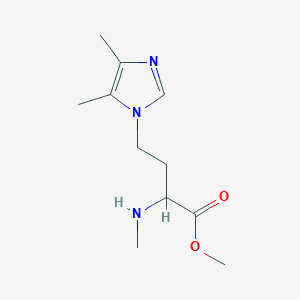
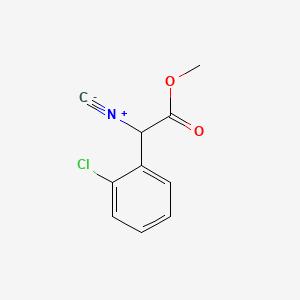



![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)
